Glucose 1-phosphate dipotassium salt dihydrate
Overview
Description
Glucose 1-phosphate dipotassium salt dihydrate is an organic compound that is the dipotassium salt form of glucose 1-phosphate. It is a white crystalline substance that is highly soluble in water. This compound is significant in biochemical research and various industrial applications due to its role in metabolic pathways and its utility as a biochemical reagent .
Preparation Methods
Synthetic Routes and Reaction Conditions: Glucose 1-phosphate dipotassium salt dihydrate can be synthesized by the phosphorylation of glucose. The process involves the reaction of glucose with phosphoric acid in the presence of potassium hydroxide. The reaction is typically carried out in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the dipotassium salt .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The compound is then crystallized and dried to obtain the dihydrate form .
Types of Reactions:
Phosphorylation: this compound can undergo phosphorylation reactions to form various phosphorylated derivatives.
Hydrolysis: It can be hydrolyzed to glucose and inorganic phosphate under acidic or enzymatic conditions.
Isomerization: The compound can be isomerized to glucose 6-phosphate by the enzyme phosphoglucomutase
Common Reagents and Conditions:
Phosphorylation: Potassium hydroxide, phosphoric acid.
Hydrolysis: Acidic conditions or specific enzymes like phosphatases.
Isomerization: Enzyme phosphoglucomutase
Major Products:
Phosphorylation: Various phosphorylated glucose derivatives.
Hydrolysis: Glucose and inorganic phosphate.
Isomerization: Glucose 6-phosphate
Scientific Research Applications
Glucose 1-phosphate dipotassium salt dihydrate is widely used in scientific research due to its role in metabolic pathways. Some of its applications include:
Biochemistry: Used as a substrate in enzymatic assays to study enzyme kinetics and metabolic pathways.
Cell Biology: Utilized in cell culture media to study glucose metabolism and energy production.
Medicine: Investigated for its potential role in metabolic disorders and as a therapeutic agent.
Industry: Employed in the production of bioactive compounds and as a reagent in various biochemical processes .
Mechanism of Action
Glucose 1-phosphate dipotassium salt dihydrate exerts its effects primarily through its role in glucose metabolism. It is converted to glucose 6-phosphate by the enzyme phosphoglucomutase, which then enters glycolysis or glycogenesis pathways. This conversion is crucial for maintaining cellular energy homeostasis and for the synthesis of glycogen .
Comparison with Similar Compounds
Glucose 6-phosphate: Another phosphorylated form of glucose involved in glycolysis and glycogenesis.
Fructose 6-phosphate: A key intermediate in the glycolytic pathway.
Mannose 6-phosphate: Involved in glycoprotein synthesis and lysosomal enzyme targeting .
Uniqueness: Glucose 1-phosphate dipotassium salt dihydrate is unique due to its specific role in the conversion to glucose 6-phosphate, which is a critical step in both glycolysis and glycogenesis. This makes it an essential compound for studying glucose metabolism and energy production in cells .
Properties
IUPAC Name |
dipotassium;[(3R,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate;dihydrate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13O9P.2K.2H2O/c7-1-2-3(8)4(9)5(10)6(14-2)15-16(11,12)13;;;;/h2-10H,1H2,(H2,11,12,13);;;2*1H2/q;2*+1;;/p-2/t2?,3-,4+,5-,6?;;;;/m1..../s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXLMWHHJPUWTEV-OGINSRPVSA-L | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OP(=O)([O-])[O-])O)O)O)O.O.O.[K+].[K+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C1[C@H]([C@@H]([C@H](C(O1)OP(=O)([O-])[O-])O)O)O)O.O.O.[K+].[K+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15K2O11P | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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